3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine
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Overview
Description
3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine is a heterocyclic compound that features a pyridazine core substituted with pyridinyl and piperazinyl groups
Preparation Methods
The synthesis of 3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine typically involves multi-step procedures. One common method includes the reaction of 6-methylpyrimidine-4-amine with piperazine, followed by coupling with 6-bromo-2-pyridylpyridazine under suitable conditions. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the coupling reaction .
Chemical Reactions Analysis
3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to a receptor and block its activity, thereby preventing a biological response .
Comparison with Similar Compounds
3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine can be compared with other similar compounds, such as:
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds also feature a piperazine moiety and are studied for their antibacterial activity.
Pyridazinones containing the (4-methoxyphenyl)piperazine moiety: These compounds are investigated for their potential as acetylcholinesterase inhibitors. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.
Properties
IUPAC Name |
3-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7/c1-14-12-18(21-13-20-14)25-10-8-24(9-11-25)17-6-5-16(22-23-17)15-4-2-3-7-19-15/h2-7,12-13H,8-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDZLKCOPZVEFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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